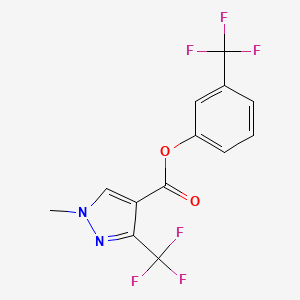

3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

The compound 3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring two trifluoromethyl (-CF₃) groups at the 3-positions of the pyrazole ring and a 3-(trifluoromethyl)phenyl ester moiety. Its structure combines aromaticity, electronegativity from fluorine atoms, and ester functionality, making it relevant in agrochemical and pharmaceutical research. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the ester group allows for versatile derivatization .

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6N2O2/c1-21-6-9(10(20-21)13(17,18)19)11(22)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWMEIATMSWEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by the reaction with appropriate electrophiles to introduce the carboxylate group . Another approach includes the use of copper-catalyzed cycloaddition reactions under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often rely on high-yielding and practical synthetic routes. These methods are optimized for large-scale production, ensuring the efficient synthesis of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents for lithiation, copper catalysts for cycloaddition, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Substituent Variations on the Pyrazole Ring

a. Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 111493-74-4)

- Structure : Ethyl ester instead of 3-(trifluoromethyl)phenyl ester.

- Properties : Lower molecular weight (238.17 g/mol vs. ~395.24 g/mol) and higher solubility in polar solvents due to the ethyl group.

- Applications : Intermediate for antifungal agents and TRPC3 inhibitors .

b. Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9)

- Properties : Higher acidity (free N–H at position 1) and lower steric hindrance.

- Applications : Precursor for sulfonamide derivatives in kinase inhibition studies .

- Key Difference : The lack of a methyl group at N1 reduces steric protection, increasing susceptibility to metabolic oxidation .

c. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9)

Ester Group Modifications

a. Ethyl 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Structure : Phenyl group at N1 instead of methyl.

- Properties : Increased aromaticity and π-π interactions; higher melting point (227–230°C vs. ~120°C for methyl analogues).

- Applications : Antifungal activity against Candida albicans (MIC = 8 μg/mL) .

b. 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (M-3 metabolite)

Functional Advantages and Limitations

- Advantages :

- Limitations :

- High molecular weight (~395 g/mol) may reduce oral bioavailability.

- Synthetic complexity due to multiple fluorinated groups increases production costs .

Biological Activity

3-(Trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of growing interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

The presence of multiple trifluoromethyl groups is significant as they can influence the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities associated with this compound are summarized below.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 μM | 0.01 μM | 344.56 |

| Compound B | 60.56 μg/mL | 54.65 μg/mL | Comparable to diclofenac |

The selectivity for COX-2 over COX-1 suggests a lower risk of gastrointestinal side effects, making these compounds promising candidates for anti-inflammatory therapies .

Analgesic Activity

In vivo studies have shown that certain pyrazole derivatives exhibit analgesic properties. For example, the inhibition of carrageenan-induced paw edema in rats indicated significant pain relief comparable to standard analgesics like indomethacin:

| Compound | Analgesic Efficacy (%) |

|---|---|

| Compound C | 50.7% |

| Compound D | 48.5% |

These findings suggest that compounds similar to this compound may also possess notable analgesic effects .

Anticancer Properties

Emerging research highlights the potential anticancer properties of pyrazole derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival:

- Mechanism : Pyrazole derivatives may inhibit the Akt/mTOR pathway, leading to reduced cell growth and increased apoptosis.

- Case Study : In vitro assays demonstrated that certain pyrazole derivatives significantly reduced the viability of breast cancer cell lines by inducing cell cycle arrest and apoptosis.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value against COX-2 comparable to celecoxib, a well-known anti-inflammatory drug .

Study 2: Safety Profile Assessment

In another study, the safety profile of several pyrazole derivatives was assessed using histopathological evaluations in animal models. The results indicated minimal degenerative changes in liver and kidney tissues, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.